molecular formula C21H26FNO3 B1261530 3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol

Cat. No. B1261530
M. Wt: 359.4 g/mol
InChI Key: DVDGOKMQDYFKFY-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol is a member of methoxybenzenes and a member of phenols.

Scientific Research Applications

Dopamine Transporter Affinity

Several studies have focused on the affinity of similar compounds to the dopamine transporter (DAT). For instance, a study by Prisinzano et al. (2002) examined a series of piperidine analogs, including 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines, for their binding affinity to DAT. They found that certain compounds exhibited subnanomolar affinity for DAT, indicating potential applications in understanding and potentially modulating dopamine-related functions in the brain (Prisinzano et al., 2002).

Styrene Copolymerization

Research by Kharas et al. (2016, 2017) and Hussain et al. (2019) has explored the copolymerization of various compounds, including those with fluorophenyl groups similar to the subject compound. These studies delve into the synthesis and copolymerization of novel compounds with styrene, highlighting their potential in creating new polymeric materials with diverse applications in material science (Kharas et al., 2016), (Kharas et al., 2017), (Hussain et al., 2019).

Serotonin Transporter Modulation

Research on compounds structurally similar to the one has also been directed towards understanding and influencing serotonin transporter (SERT) functions. Boos et al. (2006) synthesized a series of compounds, including 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines, and explored their affinity for the serotonin transporter. This research could have implications for the development of novel pharmacotherapeutic agents for conditions related to serotonin dysfunction (Boos et al., 2006).

Anti-Leukemia Activity

A study by Yang et al. (2009) investigated the synthesis and anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides. They explored the potential bioactivity of these compounds against leukemia, indicating the relevance of similar compounds in cancer research (Yang et al., 2009).

properties

Product Name

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol

Molecular Formula

C21H26FNO3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol

InChI

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1

InChI Key

DVDGOKMQDYFKFY-FQEVSTJZSA-N

Isomeric SMILES

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O

SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Canonical SMILES

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(S)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol
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